molecular formula C13H17N5O B4436554 N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide

Cat. No. B4436554
M. Wt: 259.31 g/mol
InChI Key: VAPKMBPDWYVBHK-UHFFFAOYSA-N
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Description

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. It was initially developed as an antiviral agent but later found to have potent anti-cancer effects. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs) and has been shown to selectively target and destroy tumor blood vessels, leading to tumor cell death.

Mechanism of Action

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide exerts its anti-tumor effects by selectively targeting and destroying tumor blood vessels. It binds to and activates the STING (stimulator of interferon genes) pathway, leading to the production of pro-inflammatory cytokines and chemokines. This results in the recruitment of immune cells to the tumor microenvironment, leading to the destruction of tumor blood vessels and subsequent tumor cell death.
Biochemical and physiological effects:
N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has been shown to induce a range of biochemical and physiological effects in preclinical studies. It increases the production of pro-inflammatory cytokines and chemokines, leading to the recruitment of immune cells to the tumor microenvironment. It also inhibits angiogenesis, the process of forming new blood vessels, which is necessary for tumor growth and metastasis. N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for large-scale production. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has some limitations for use in lab experiments. It has poor solubility in water and requires the use of organic solvents for administration, which can complicate experimental design. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has shown variable efficacy in different tumor models, suggesting that its anti-tumor effects may be tumor-specific.

Future Directions

There are several potential future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective VDAs that can target tumor blood vessels with greater specificity. Another area of interest is the combination of N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide with other cancer therapies, such as immunotherapy or targeted therapy. Additionally, the use of N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide as a biomarker for predicting response to therapy or monitoring treatment efficacy is an area of active research. Overall, N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has shown great promise as a cancer therapy and is a promising candidate for further research and development.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has been extensively studied in preclinical and clinical trials for its anti-tumor properties. It has been shown to induce tumor regression and improve survival rates in various animal models of cancer, including lung, breast, and colon cancer. N-(2-butyl-2H-tetrazol-5-yl)-4-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-3-4-9-18-16-13(15-17-18)14-12(19)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPKMBPDWYVBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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